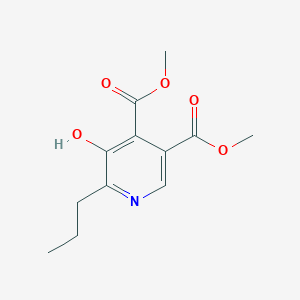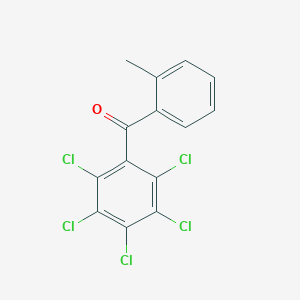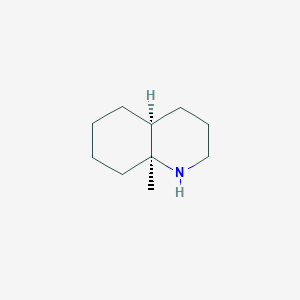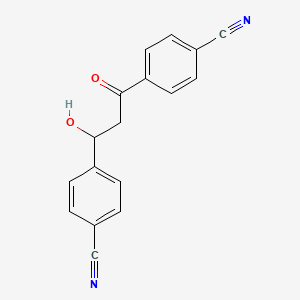
Benzonitrile, 4,4'-(1-hydroxy-3-oxo-1,3-propanediyl)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile, 4,4’-(1-hydroxy-3-oxo-1,3-propanediyl)bis- is a chemical compound with the molecular formula C_16H_10N_2O_3 It is known for its unique structure, which includes two benzonitrile groups connected by a 1-hydroxy-3-oxo-1,3-propanediyl linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4,4’-(1-hydroxy-3-oxo-1,3-propanediyl)bis- typically involves the reaction of benzonitrile with a suitable reagent that introduces the 1-hydroxy-3-oxo-1,3-propanediyl linker. One common method involves the use of a Friedel-Crafts acylation reaction, where benzonitrile reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl_3). The reaction conditions usually require an inert atmosphere and a temperature range of 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of Benzonitrile, 4,4’-(1-hydroxy-3-oxo-1,3-propanediyl)bis- may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzonitrile, 4,4’-(1-hydroxy-3-oxo-1,3-propanediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH_4) can convert the nitrile groups to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrile groups, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO_4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH_4) in anhydrous ether.
Substitution: Ammonia (NH_3) or primary amines in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Amides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Benzonitrile, 4,4’-(1-hydroxy-3-oxo-1,3-propanediyl)bis- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzonitrile, 4,4’-(1-hydroxy-3-oxo-1,3-propanediyl)bis- involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitrile groups can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The hydroxy and oxo groups in the linker region may also participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzonitrile, 4-hydroxy-: Similar structure but lacks the 1-hydroxy-3-oxo-1,3-propanediyl linker.
Benzonitrile, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-: Contains tert-butyl groups, which provide different steric and electronic properties.
4-Hydroxy-3-methoxybenzonitrile: Contains a methoxy group, which influences its reactivity and solubility.
Uniqueness
Benzonitrile, 4,4’-(1-hydroxy-3-oxo-1,3-propanediyl)bis- is unique due to its specific linker structure, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
58949-72-7 |
|---|---|
Molekularformel |
C17H12N2O2 |
Molekulargewicht |
276.29 g/mol |
IUPAC-Name |
4-[3-(4-cyanophenyl)-1-hydroxy-3-oxopropyl]benzonitrile |
InChI |
InChI=1S/C17H12N2O2/c18-10-12-1-5-14(6-2-12)16(20)9-17(21)15-7-3-13(11-19)4-8-15/h1-8,16,20H,9H2 |
InChI-Schlüssel |
CSGBGYJVJGIMTF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#N)C(CC(=O)C2=CC=C(C=C2)C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


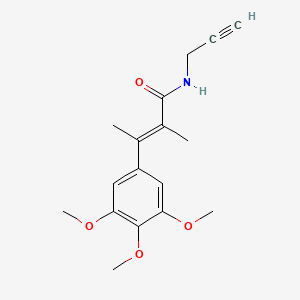
![2-Methoxy-3-[(1R)-3-oxo-1-phenylbutyl]-4H-1-benzopyran-4-one](/img/structure/B14615028.png)
![2-[(E)-tert-Butyldiazenyl]-4-methylpentan-2-yl methyl carbonate](/img/structure/B14615034.png)
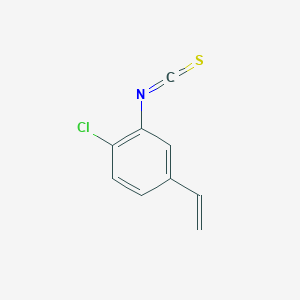
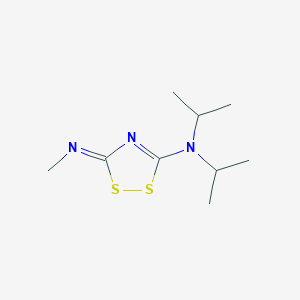
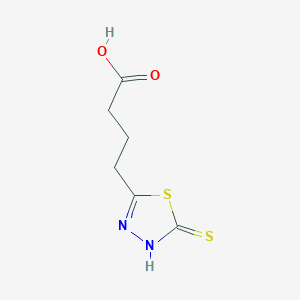
![2-[3-(Dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one](/img/structure/B14615061.png)
![1-Bromo-2-[chloro(fluoro)methoxy]-1,2,3,3-tetrafluorocyclopropane](/img/structure/B14615065.png)
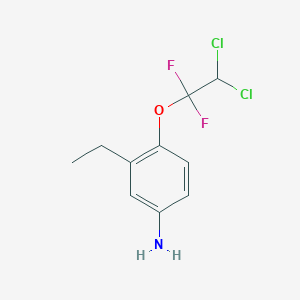
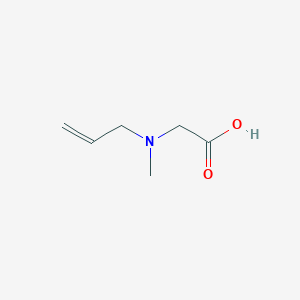
![Propane, 1,1',1''-[methylidynetris(thio)]tris-](/img/structure/B14615089.png)
